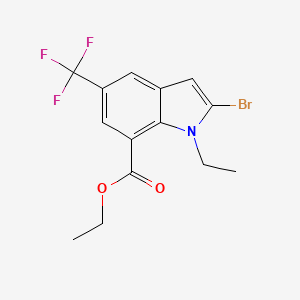
ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, ethyl, and trifluoromethyl groups in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with an indole derivative.
Bromination: The indole derivative undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Ethylation: The brominated intermediate is then subjected to ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate can be compared with other indole derivatives:
Ethyl 2-bromo-1-ethyl-1H-indole-7-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 2-bromo-5-(trifluoromethyl)-1H-indole-7-carboxylate: Lacks the ethyl group at the 1-position, leading to variations in reactivity and applications.
Ethyl 2-chloro-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate:
The unique combination of bromine, ethyl, and trifluoromethyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13BrF3NO2 |
|---|---|
Molecular Weight |
364.16 g/mol |
IUPAC Name |
ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)indole-7-carboxylate |
InChI |
InChI=1S/C14H13BrF3NO2/c1-3-19-11(15)6-8-5-9(14(16,17)18)7-10(12(8)19)13(20)21-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
MYWVLARWRDUROD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=CC(=CC(=C21)C(=O)OCC)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















